molecular formula C10H9N3O2 B3066259 6-Anilinouracil CAS No. 7269-15-0

6-Anilinouracil

Cat. No.: B3066259
CAS No.: 7269-15-0
M. Wt: 203.2 g/mol
InChI Key: XKWQUTFERHHKNT-UHFFFAOYSA-N
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Description

6-Anilinouracil is a derivative of uracil, a pyrimidine nucleobase. It is characterized by the substitution of an aniline group at the 6th position of the uracil ring. This compound has garnered significant attention due to its selective inhibition of DNA polymerase III in Gram-positive bacteria, making it a potential candidate for antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Anilinouracil typically involves the reaction of uracil with aniline under specific conditions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Anilinouracil undergoes various chemical reactions, including:

    Substitution Reactions: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

6-Anilinouracil exerts its effects by selectively inhibiting DNA polymerase III, an enzyme essential for bacterial DNA replication. The aniline group at the 6th position enhances binding affinity to the polymerase, thereby blocking the elongation of the DNA strand. This inhibition disrupts bacterial cell division and leads to cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 6-Anilinouracil is unique due to its high selectivity for DNA polymerase III and its potential for structural modifications to enhance antimicrobial activity. The presence of the aniline group allows for various substitutions, making it a versatile scaffold for drug development .

Properties

IUPAC Name

6-anilino-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWQUTFERHHKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309528
Record name 6-anilinouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7269-15-0
Record name NSC212235
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-anilinouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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